molecular formula C19H19NO6S B2974084 N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 2319873-53-3

N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B2974084
CAS No.: 2319873-53-3
M. Wt: 389.42
InChI Key: KVAOVKMYKGCHLR-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide derivative featuring a 3,4-dihydro-2H-1,5-benzodioxepine core substituted at the 7-position with a sulfonamide group. The sulfonamide nitrogen is further linked to a 2,2-bis(furan-2-yl)ethyl moiety.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c21-27(22,14-6-7-18-19(12-14)26-11-3-10-25-18)20-13-15(16-4-1-8-23-16)17-5-2-9-24-17/h1-2,4-9,12,15,20H,3,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAOVKMYKGCHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CO4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps, starting with the preparation of the furan and benzodioxepine intermediates. The furan rings can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The benzodioxepine ring is often formed via a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under specific conditions.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Core Benzodioxepine Sulfonamide Analogs

The benzodioxepine sulfonamide scaffold is shared among several compounds, with variations in substituents influencing pharmacological properties:

Compound Name Molecular Formula Key Substituents Potential Applications
N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (Target Compound) C₂₃H₂₂N₂O₆S* Bis(furan-2-yl)ethyl group Hypothetical enzyme inhibition
N-[(R)-1-benzofuran-2-yl(phenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide C₂₄H₂₁NO₅S Benzofuran-phenylmethyl group Structural studies (PDB: 2WY)
N-[(R)-1-benzothiophen-2-yl(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide C₂₄H₂₀ClNO₄S₂ Benzothiophen-2-chlorophenylmethyl group Structural studies (PDB: 2WX)
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide C₂₂H₂₃NO₆S* Benzofuran-methoxyethyl group Undisclosed (CAS: 2034421-64-0)

*Calculated based on structural analysis.

Key Observations :

  • Substituent Diversity : The target compound’s bis(furan) ethyl group distinguishes it from analogs with benzofuran/benzothiophen or methoxyethyl substituents. Furan rings may enhance solubility or binding to furan-sensitive targets, whereas bulkier groups (e.g., benzothiophen-chlorophenyl in ) could improve lipophilicity or receptor affinity.
  • Sulfonamide Role : The sulfonamide group is conserved across analogs, suggesting shared mechanisms such as hydrogen bonding or interaction with sulfonamide-targeted enzymes (e.g., carbonic anhydrases) .

Ranitidine-Related Sulfonamide Derivatives

Ranitidine analogs () share structural motifs with the target compound, including furan and sulfonamide/sulfamoyl groups, but differ in core scaffolds and applications:

Compound Name Molecular Features Key Differences from Target Compound Known Applications
Ranitidine nitroacetamide Furan-dimethylaminoethyl, nitroacetamide Lacks benzodioxepine core; nitroacetamide group Gastrointestinal agent (H₂ antagonist)
Ranitidine diamine hemifumarate Furan-aminoethyl thioether Simpler backbone; no sulfonamide Ranitidine impurity
LMM5/LMM11 () Oxadiazole-benzamide-sulfamoyl Oxadiazole core; antifungal activity Antifungal candidates

Key Observations :

  • Functional Divergence : Ranitidine derivatives target histamine receptors, while benzodioxepine sulfonamides may act on distinct pathways (e.g., antifungal or enzyme inhibition).
  • Antifungal Potential: Compounds like LMM11 () demonstrate that sulfamoyl/oxadiazole hybrids can inhibit fungal growth, suggesting the target compound’s bis(furan) group might be optimized for similar activity .

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzodioxepine core substituted with furan rings and a sulfonamide group. This structural diversity contributes to its biological activity.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Carbonic Anhydrase : A related study found that furan-2-sulfonamides possess nanomolar-level potency for inhibiting human carbonic anhydrase II, suggesting a potential mechanism for ocular hypotensive effects .
  • Antimicrobial Activity : Compounds with similar sulfonamide structures have shown antimicrobial properties against various pathogens, indicating a possible application in treating infections.
  • Cytotoxic Effects : Preliminary studies suggest that the compound may induce cytotoxicity in certain cancer cell lines, warranting further investigation into its anticancer potential.

In Vitro Studies

In vitro studies have demonstrated the following activities:

  • Antioxidant Activity : The compound exhibited significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Enzyme Inhibition : It was shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.

Case Studies

  • Ocular Hypotensive Agents : In a study involving ocular normotensive albino rabbits, furan-2-sulfonamides were evaluated for their ability to reduce intraocular pressure. Results indicated significant efficacy compared to control treatments .
  • Cytotoxicity in Cancer Models : A series of experiments assessed the cytotoxic effects of similar compounds on breast cancer cell lines. The findings revealed dose-dependent inhibition of cell proliferation, suggesting potential for development as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Carbonic Anhydrase InhibitionNanomolar potency observed
Antioxidant ActivitySignificant reduction in oxidative stress markers
CytotoxicityDose-dependent inhibition in cancer cell lines
Ocular Hypotensive EffectsEffective reduction in intraocular pressure

Q & A

What are the optimal synthetic routes for N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, and how can reaction yields be improved?

Basic Research Focus
The synthesis of this compound involves multi-step reactions, including sulfonamide coupling and furan-substituted ethylamine intermediates. Key challenges include regioselectivity in the benzodioxepine ring formation and purification of intermediates. To optimize yields, employ factorial design of experiments (DoE) to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading . Statistical methods such as response surface methodology (RSM) can identify critical parameters for yield enhancement .

Advanced Research Focus
For high-throughput synthesis, leverage computational reaction path search methods (e.g., quantum chemical calculations) to predict favorable intermediates and transition states. ICReDD’s approach integrates computational predictions with experimental validation, reducing trial-and-error cycles . Characterize intermediates via LC-MS and NMR to confirm structural integrity at each step, referencing protocols for benzodioxepine derivatives .

How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

Basic Research Focus
Discrepancies in solubility may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to assess crystallinity and thermogravimetric analysis (TGA) to detect solvate formation. Compare solubility profiles in solvents like DMSO, ethanol, and hexane under controlled humidity and temperature .

Advanced Research Focus
Apply molecular dynamics (MD) simulations to model solvent-solute interactions. COMSOL Multiphysics or similar tools can predict solvation free energies, aligning computational results with experimental data to identify outliers . Cross-reference with structurally analogous sulfonamides (e.g., benzenesulfonamide derivatives) to validate trends .

What methodologies are recommended for analyzing the compound’s stability under varying pH and thermal conditions?

Basic Research Focus
Conduct accelerated stability studies using HPLC to monitor degradation products. Expose the compound to pH 1–13 buffers (37°C) and track decomposition via UV-Vis spectroscopy. For thermal stability, use isothermal stress testing (40–80°C) and identify degradation pathways (e.g., hydrolysis of the sulfonamide group) .

Advanced Research Focus
Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) and predict vulnerable sites (e.g., benzodioxepine ether linkages). Compare with experimental mass spectrometry (MS/MS) fragmentation patterns to validate computational models .

How can researchers address discrepancies between computational binding affinity predictions and experimental assay results for this compound?

Advanced Research Focus
Contradictions may arise from force field inaccuracies or solvent effects in simulations. Recalibrate docking studies (e.g., AutoDock Vina) using explicit solvent models and compare with surface plasmon resonance (SPR) or ITC binding data. Validate against structurally similar ligands with known binding profiles (e.g., benzodioxepine sulfonamides in PDB entries) .

Methodological Note
Apply error analysis frameworks, such as root mean square deviation (RMSD) between predicted and observed binding poses, and adjust protonation states of ionizable groups (e.g., sulfonamide) to match assay conditions .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus
Follow OSHA and Chemical Hygiene Plan guidelines: use fume hoods for weighing/purification, wear nitrile gloves, and avoid inhalation of fine powders. Conduct a hazard assessment using SDS data for analogous sulfonamides (e.g., acute toxicity H300/H373 codes) .

Advanced Research Focus
For large-scale reactions, implement process safety metrics (e.g., adiabatic calorimetry to assess exothermic risks). Refer to CRDC subclass RDF2050108 for process control strategies to mitigate thermal runaway .

What are the best practices for designing a structure-activity relationship (SAR) study targeting the furan and benzodioxepine moieties?

Advanced Research Focus
Use fragment-based drug design (FBDD) to systematically modify substituents:

  • Replace furan with thiophene or pyridine to assess heterocycle effects.
  • Introduce electron-withdrawing groups (EWGs) on the benzodioxepine ring to modulate electronic properties.
    Validate changes via in vitro assays (e.g., enzyme inhibition) and correlate with Hammett σ values or molecular electrostatic potential (MEP) maps .

Data Analysis
Apply multivariate analysis (e.g., PCA) to distinguish contributions of steric, electronic, and lipophilic parameters to activity. Cross-reference with CRDC subclass RDF2050112 for reactor design considerations in parallel synthesis .

How should researchers resolve inconsistencies in spectroscopic data (e.g., NMR chemical shifts) between batches?

Basic Research Focus
Verify solvent deuterium content and calibration using internal standards (e.g., TMS). For ¹H-NMR, compare integration ratios of furan protons (δ 6.2–7.4 ppm) and benzodioxepine signals (δ 3.8–4.5 ppm) .

Advanced Research Focus
Use 2D NMR (HSQC, HMBC) to confirm connectivity and detect trace impurities. Pair with high-resolution mass spectrometry (HRMS) to identify non-covalent adducts or hydrate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.